

Application Notes and Protocols: Electrophysiological Assessments in Animal Models Treated with Tofersen

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Compound of Interest		
Compound Name:	Tofersen	
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Introduction

Tofersen (Qalsody[™]) is an antisense oligonucleotide (ASO) designed to specifically target and reduce the synthesis of superoxide dismutase 1 (SOD1) protein. In animal models of amyotrophic lateral sclerosis (ALS) with SOD1 mutations, particularly the SOD1-G93A mouse and rat models, **Tofersen** has demonstrated the potential to slow disease progression and improve neuromuscular function. Electrophysiological assessments are critical in preclinical studies to objectively quantify the functional integrity of the neuromuscular system. This document provides detailed application notes and protocols for conducting such assessments in animal models treated with **Tofersen**, based on published research.

Tofersen's Mechanism of Action

Tofersen is a synthetic, single-stranded nucleic acid that binds to the messenger RNA (mRNA) of the SOD1 gene. This binding event triggers the degradation of the SOD1 mRNA by RNase H, an enzyme that recognizes DNA-RNA hybrids. The subsequent reduction in the translation of SOD1 protein alleviates the toxic effects of the mutant protein, which are believed to be a primary driver of motor neuron degeneration in SOD1-ALS.[1]



Electrophysiological Assessments: Key Applications

In the context of **Tofersen** treatment in SOD1 animal models, electrophysiological assessments serve to:

- Quantify the extent of motor unit loss: Techniques like Motor Unit Number Estimation
 (MUNE) provide a direct measure of the number of functional motor neurons innervating a
 muscle.
- Assess neuromuscular transmission: Compound Muscle Action Potential (CMAP) amplitude reflects the number of muscle fibers that are successfully activated by a nerve stimulus.
- Evaluate nerve conduction: Nerve conduction velocity and latency measurements can indicate demyelination or axonal damage.
- Monitor disease progression and therapeutic efficacy: Longitudinal electrophysiological studies allow for the tracking of neuromuscular function over time, providing key insights into the impact of **Tofersen** treatment.

Quantitative Data Summary

Preclinical studies have demonstrated a significant improvement in electrophysiological parameters in SOD1-G93A mice treated with a SOD1-targeting antisense oligonucleotide similar to **Tofersen**. A key finding is the reversal of the decline in Compound Muscle Action Potential (CMAP) amplitude, a measure of the collective response of muscle fibers to nerve stimulation.



Paramete r	Animal Model	Treatmen t Group	Control Group	Outcome	Statistical Significa nce	Referenc e
CMAP Amplitude (Tibialis Anterior)	SOD1- G93A Mice	Single 100 µg intracerebr oventricula r injection of SOD1 ASO at 9 weeks of age (n=12)	Single 100 µg intracerebr oventricula r injection of a control ASO at 9 weeks of age (n=12)	At 15 weeks of age, the SOD1 ASO- treated group showed significantl y higher CMAP amplitudes compared to the control group, reversing the typical age-related decline.	P < 0.001 (2-way ANOVA)	[2][3]

Experimental Protocols Compound Muscle Action Potential (CMAP) Measurement in SOD1-G93A Mice

This protocol is adapted from established methods for in vivo electrophysiological assessment in mouse models of motor neuron disease.[4][5]

1.1. Animal Preparation:

- Anesthetize the mouse using isoflurane (1-2% in oxygen).
- Place the mouse on a warming pad to maintain body temperature at 37°C.



- Secure the hindlimb in a fixed position to ensure stability during recording.
- 1.2. Electrode Placement (for Tibialis Anterior CMAP):
- Stimulating Electrodes: Insert two monopolar needle electrodes subcutaneously near the sciatic notch to stimulate the sciatic nerve. The cathode should be positioned closer to the nerve.
- Recording Electrodes:
- Place the active recording needle electrode into the mid-belly of the tibialis anterior muscle.
- Place the reference needle electrode subcutaneously over the distal tendon of the tibialis anterior at the ankle.
- Ground Electrode: Insert a ground electrode subcutaneously in the flank or the tail.
- 1.3. Stimulation and Recording:
- Set the stimulator to deliver single square-wave pulses of 0.1 ms duration.
- Begin with a low stimulus intensity and gradually increase it until the CMAP amplitude no longer increases (supramaximal stimulation).
- To ensure supramaximal stimulation, increase the intensity by an additional 20%.
- Record the resulting CMAP waveform. The amplitude is typically measured from baseline to the negative peak.

1.4. Data Analysis:

- Measure the baseline-to-peak amplitude of the maximal CMAP response in millivolts (mV).
- Compare the CMAP amplitudes between Tofersen-treated and control groups at various time points.

Motor Unit Number Estimation (MUNE)

MUNE provides an estimate of the number of functional motor units innervating a muscle. The incremental MUNE technique is commonly used.[5]

- 2.1. Animal and Electrode Preparation:
- Follow the same animal preparation and electrode placement as for CMAP measurements.



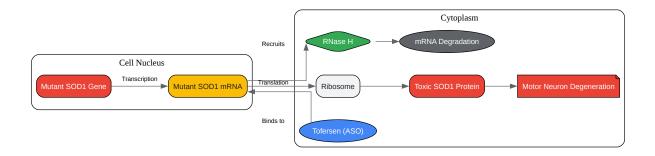
2.2. Stimulation and Recording:

- Apply graded, submaximal stimuli to the sciatic nerve, starting from an intensity that elicits no response.
- Gradually increase the stimulus intensity to recruit single motor unit potentials (SMUPs) in an all-or-none fashion.
- Record at least 10-15 distinct, all-or-none SMUPs.

2.3. Data Analysis:

- Calculate the average SMUP amplitude from the recorded single-unit responses.
- Divide the maximal CMAP amplitude (obtained from the CMAP protocol) by the average SMUP amplitude to estimate the number of motor units.
- MUNE = Maximal CMAP Amplitude / Average SMUP Amplitude

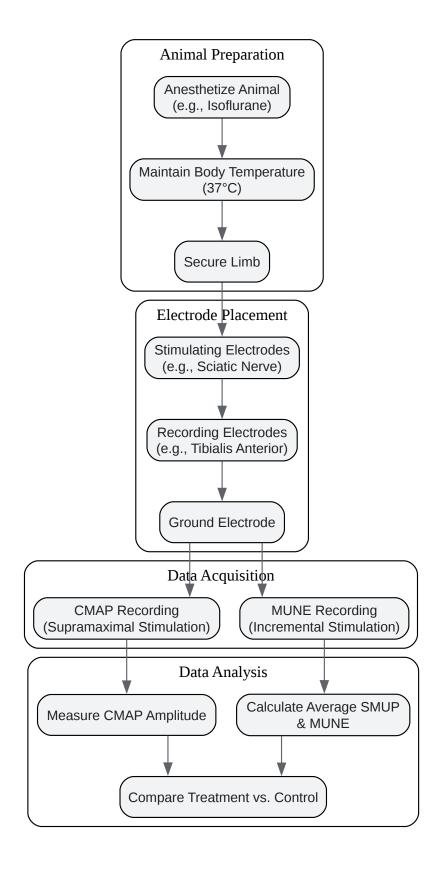
Visualizations



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Caption: **Tofersen**'s mechanism of action in reducing toxic SOD1 protein.





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Caption: Experimental workflow for electrophysiological assessments.



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